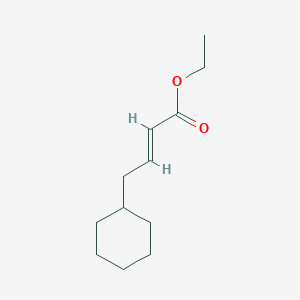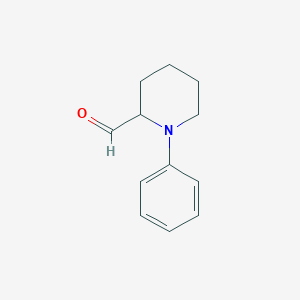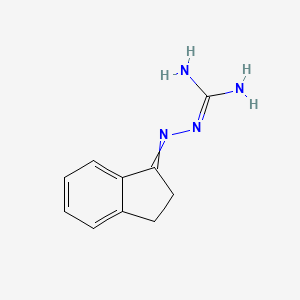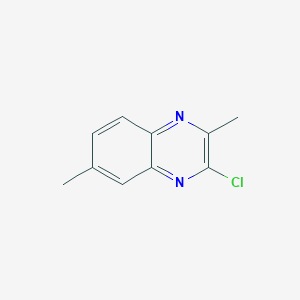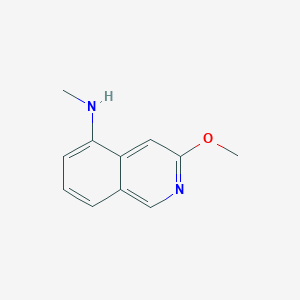
Ethyl isoindoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl isoindoline-5-carboxylate is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an isoindoline ring system with an ethyl ester group attached to the carboxylate functional group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl isoindoline-5-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline ring system. One common method involves the use of copper-catalyzed cascade reactions, which provide an efficient pathway for the synthesis of isoindoline derivatives .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl isoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include various substituted isoindoline derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Mecanismo De Acción
The mechanism of action of ethyl isoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparación Con Compuestos Similares
- Ethyl isoindoline-1-carboxylate
- Ethyl isoindoline-3-carboxylate
- Ethyl isoindoline-4-carboxylate
Comparison: Ethyl isoindoline-5-carboxylate is unique due to its specific substitution pattern at the 5-position, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
ethyl 2,3-dihydro-1H-isoindole-5-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-3-4-9-6-12-7-10(9)5-8/h3-5,12H,2,6-7H2,1H3 |
Clave InChI |
ONPFYAZYJKDTAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(CNC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


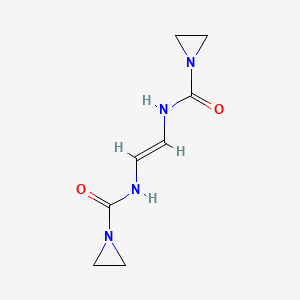
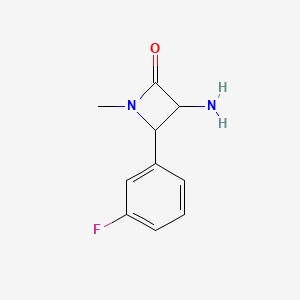

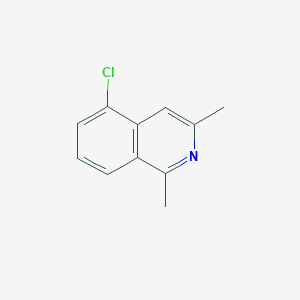
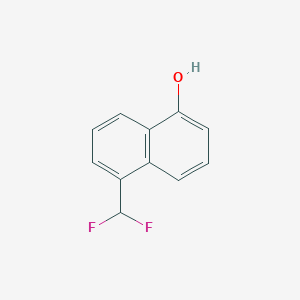
![6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)
